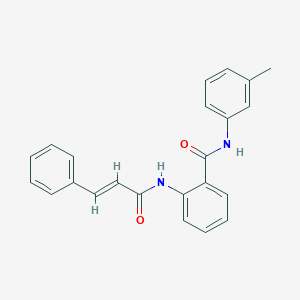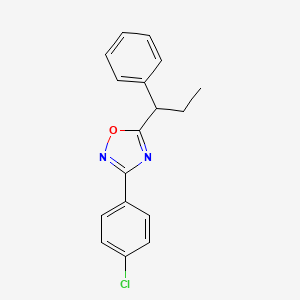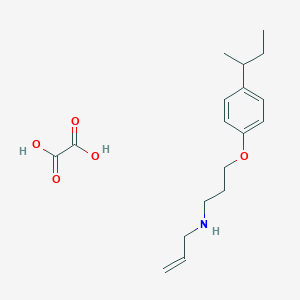![molecular formula C14H17BrN2O B4000195 1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole](/img/structure/B4000195.png)
1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole
Overview
Description
1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a brominated phenoxy group attached to a butyl chain, which is further connected to an imidazole ring. The presence of the bromine atom and the imidazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole typically involves a multi-step process. One common method starts with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with 1,4-dibromobutane to form 1-[4-(2-bromo-4-methylphenoxy)butyl]bromide. Finally, the bromide is treated with imidazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazolines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of imidazoline derivatives.
Scientific Research Applications
1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole is primarily attributed to its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the brominated phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-chloro-4-methylphenoxy)butyl]imidazole: Similar structure but with a chlorine atom instead of bromine.
1-[4-(2-fluoro-4-methylphenoxy)butyl]imidazole: Similar structure but with a fluorine atom instead of bromine.
1-[4-(2-iodo-4-methylphenoxy)butyl]imidazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly interesting for medicinal chemistry and drug development .
Properties
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-12-4-5-14(13(15)10-12)18-9-3-2-7-17-8-6-16-11-17/h4-6,8,10-11H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQQAIGLWUJSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid](/img/structure/B4000131.png)
![N-(4-methoxyphenyl)-2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4000137.png)
![2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B4000145.png)
![N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000148.png)
![N-[2-(3-ethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4000156.png)

![N-cyclopentyl-N'-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}succinamide](/img/structure/B4000164.png)
![4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000171.png)
![N-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000176.png)
![4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000183.png)
![1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4000191.png)

![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4000214.png)
